4-(trifluoromethyl)-1,3-oxazole-2-carbaldehyde
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Overview
Description
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde is an organic compound that features a trifluoromethyl group attached to an oxazole ring, which is further substituted with a carbaldehyde group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the trifluoromethyl group imparts distinct electronic characteristics, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1,3-oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones in the presence of a copper catalyst. This reaction proceeds under mild conditions and results in the formation of the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the selection of environmentally benign solvents and reagents is crucial for sustainable industrial practices .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)-1,3-oxazole-2-carboxylic acid.
Reduction: 4-(Trifluoromethyl)-1,3-oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a valuable building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-1,3-oxazole-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with distinct properties and applications.
Trifluoromethyl ethers: Compounds with similar trifluoromethyl groups but different core structures.
α-(Trifluoromethyl)styrene: A versatile synthetic intermediate used in the preparation of complex fluorinated compounds .
Uniqueness
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde is unique due to its combination of the trifluoromethyl group and the oxazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications. Its ability to undergo diverse chemical reactions and its role as a building block in the synthesis of bioactive molecules further highlight its significance .
Properties
CAS No. |
1784378-54-6 |
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Molecular Formula |
C5H2F3NO2 |
Molecular Weight |
165.1 |
Purity |
95 |
Origin of Product |
United States |
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